![molecular formula C21H16ClN3O2 B4651620 N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4651620.png)
N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide
Overview
Description
N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide, also known as ABT-737, is a small molecule inhibitor that selectively targets the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2), B-cell lymphoma-extra large (Bcl-xL), and B-cell lymphoma-w (Bcl-w). ABT-737 has been shown to induce apoptosis in cancer cells and has potential as a therapeutic agent in cancer treatment.
Mechanism of Action
N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide selectively binds to the hydrophobic groove of Bcl-2, Bcl-xL, and Bcl-w, displacing pro-apoptotic proteins and inducing apoptosis in cancer cells. The binding of N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide to Bcl-2, Bcl-xL, and Bcl-w results in the release of cytochrome c from the mitochondria, which activates the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to have minimal effects on normal cells, indicating its potential as a selective anticancer agent. N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has been shown to inhibit tumor growth in preclinical models of cancer and has shown synergistic effects when used in combination with other chemotherapeutic agents.
Advantages and Limitations for Lab Experiments
N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high selectivity for Bcl-2, Bcl-xL, and Bcl-w. N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has also been extensively studied in preclinical models of cancer and has shown promising results in inducing apoptosis in cancer cells. However, N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
Future Directions
There are several future directions for research on N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide. One direction is to further investigate the mechanism of action of N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide and its effects on other cellular pathways. Another direction is to develop more potent and selective inhibitors of Bcl-2, Bcl-xL, and Bcl-w. Additionally, research on the use of N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide in combination with other chemotherapeutic agents and its potential as a therapeutic agent in cancer treatment is ongoing.
Scientific Research Applications
N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has been extensively studied in preclinical models of cancer and has shown promising results in inducing apoptosis in cancer cells. It has been shown to be effective in a variety of cancer types, including leukemia, lymphoma, and solid tumors. N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has also been studied in combination with other chemotherapeutic agents and has shown synergistic effects in inducing apoptosis in cancer cells.
properties
IUPAC Name |
N-[(E)-3-(4-chloroanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c22-17-8-10-18(11-9-17)24-21(27)19(13-15-5-4-12-23-14-15)25-20(26)16-6-2-1-3-7-16/h1-14H,(H,24,27)(H,25,26)/b19-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQIPBXZAUHINV-CPNJWEJPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CN=CC=C2)/C(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-3-(4-chloroanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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